2-Bromo-3-phenylpyrazine
CAS No.: 2882-17-9
Cat. No.: VC7965011
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2882-17-9 |
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Molecular Formula | C10H7BrN2 |
Molecular Weight | 235.08 g/mol |
IUPAC Name | 2-bromo-3-phenylpyrazine |
Standard InChI | InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H |
Standard InChI Key | LYLYXRRWHBFUJU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=CN=C2Br |
Canonical SMILES | C1=CC=C(C=C1)C2=NC=CN=C2Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Bromo-3-phenylpyrazine belongs to the pyrazine family, a class of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. Its IUPAC name, 2-bromo-3-phenylpyrazine, reflects the substituents on the pyrazine core. Key identifiers include:
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Molecular Formula:
The compound’s structure is validated by its SMILES notation (BrC=1N=CC=NC1C2=CC=CC=C2) and InChIKey (LYLYXRRWHBFUJU-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical details .
Synthesis and Manufacturing
Bromination of 2-Phenyl-3-hydroxypyrazine
The primary synthetic route involves the bromination of 2-phenyl-3-hydroxypyrazine using phosphorus tribromide (). As detailed in U.S. Patent 3,311,610, refluxing 55 g (0.34 mol) of 2-phenyl-3-hydroxypyrazine with 120 mL of at 180°C for four hours yields 44.5 g of 2-bromo-3-phenylpyrazine after recrystallization from ethanol . This method achieves a melting point of 88–89.5°C, consistent with CAS data .
Reaction Mechanism:
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Activation: protonates the hydroxyl group, converting it into a better leaving group ().
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Substitution: Bromide ion () displaces the hydroxyl group via an mechanism.
From α-Bromoesters and Glycinamide
A multistep pathway described in the patent literature begins with phenylacetic acid, which is brominated and esterified to form ethyl α-bromophenylacetate. Treatment with ammonia yields phenylglycineamide hydrobromide, which reacts with glyoxal to form 2-phenyl-3-hydroxypyrazine. Subsequent bromination as above completes the synthesis .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a sharp melting point range (88.0–89.5°C), indicative of high purity and crystalline structure . Thermal decomposition data are absent in the reviewed sources, but its stability under reflux conditions (e.g., in ) suggests moderate thermal resilience .
Applications in Pharmaceutical Chemistry
Antibacterial Agents
2-Bromo-3-phenylpyrazine is a key intermediate in synthesizing 6-(2'-phenylpyrazine-3'-carboxamido) penicillanic acids, which exhibit potent activity against penicillinase-producing Staphylococcus aureus. These derivatives demonstrate a of 10 mg/kg in murine models, surpassing oxacillin’s efficacy (25 mg/kg) .
Enzyme Inhibition
The compound’s derivatives act as penicillinase inhibitors, enhancing the activity of conventional penicillins against resistant bacterial strains. This adjuvancy arises from competitive binding to the enzyme’s active site .
Structural Modifications
Introducing substituents (e.g., trifluoromethyl, chloro) to the phenyl ring modulates bioactivity. For example, 2-(o-chlorophenyl)-3-bromopyrazine derivatives show enhanced acid stability (half-life of 90 minutes at pH 2 vs. 7 minutes for benzylpenicillin) .
Analytical Characterization Methods
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve 2-bromo-3-phenylpyrazine from synthetic byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Electron ionization (EI) at 70 eV generates characteristic fragments at m/z 235 (M), 156 (M-Br), and 77 (phenyl) .
Spectroscopic Methods
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Infrared (IR) Spectroscopy: Stretching vibrations at 670 cm (C-Br), 1590 cm (C=N), and 3050 cm (aromatic C-H).
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Nuclear Magnetic Resonance (NMR): Predicted -NMR signals include δ 8.5–9.0 ppm (pyrazine H-5 and H-6) and δ 7.2–7.8 ppm (phenyl protons).
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